molecular formula C17H24Cl3N3 B2854942 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride CAS No. 2176201-46-8

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride

Cat. No. B2854942
CAS RN: 2176201-46-8
M. Wt: 376.75
InChI Key: KOJOGAADSUAFDV-UHFFFAOYSA-N
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Description

“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” is a chemical compound that belongs to the class of pyridinylpiperazines . Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including “1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride”, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, numerous methods have been reported for the synthesis of substituted piperazines .

Antagonists for Histamine H3 and Sigma-1 Receptors

Piperazine derivatives have shown promising results as antagonists for Histamine H3 and Sigma-1 receptors . They have been found to have promising antinociceptive properties, which could be beneficial in pain management .

Agonists for Human TAAR1 Receptor

Some piperazine derivatives have been found to be potent agonists at the human trace amine-associated receptor 1 (h TAAR1) . This could have potential applications in the treatment of various neurological and psychiatric disorders.

Reagent for Determination of Isocyanates

“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This could be useful in environmental monitoring and occupational health studies.

Reagent for Fluorometric Determination of Airborne Diisocyanates

This compound may also be employed as a reagent for the fluorometric determination of airborne diisocyanates . This could be particularly useful in industries where diisocyanates are used, such as the manufacture of polyurethane products.

Potential Applications in Drug Development

Given the wide range of biological and pharmaceutical activities of piperazine derivatives, “1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” could have potential applications in the development of new drugs . Further research is needed to explore these possibilities.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with theserotonergic system and the benzodiazepine site of the GABAA receptor . These targets play crucial roles in regulating mood, anxiety, and other neurological functions.

Mode of Action

Similar compounds have been reported to exhibit anxiolytic-like activity mediated by theserotonergic system and the benzodiazepine site of the GABAA receptor . This suggests that the compound may interact with these targets, leading to changes in neuronal signaling and neurotransmitter release.

Biochemical Pathways

Given its potential interaction with the serotonergic system and the gabaa receptor, it may influence theserotonin signaling pathway and GABAergic neurotransmission . These pathways are involved in various downstream effects, including mood regulation, anxiety control, and other neurological functions.

Result of Action

Similar compounds have been reported to exhibitanxiolytic-like and antidepressant-like activities . This suggests that the compound may have potential effects on neuronal signaling and neurotransmitter release, leading to changes in mood and anxiety levels.

properties

IUPAC Name

1-phenyl-4-(1-pyridin-2-ylethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOGAADSUAFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride

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